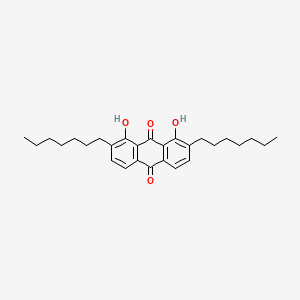
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two heptyl groups attached at positions 2 and 7, and hydroxyl groups at positions 1 and 8 on the anthracene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the alkylation of 1,8-dihydroxyanthracene-9,10-dione with heptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The heptyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The heptyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Lacks the heptyl groups, making it less hydrophobic.
2,7-Dimethyl-1,8-dihydroxyanthracene-9,10-dione: Contains methyl groups instead of heptyl groups, resulting in different physical and chemical properties.
2,7-Diethyl-1,8-dihydroxyanthracene-9,10-dione: Contains ethyl groups, offering a balance between hydrophobicity and reactivity.
Uniqueness
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its long heptyl chains, which enhance its hydrophobicity and influence its interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of new materials and pharmaceuticals.
Propiedades
Número CAS |
88380-34-1 |
|---|---|
Fórmula molecular |
C28H36O4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H36O4/c1-3-5-7-9-11-13-19-15-17-21-23(25(19)29)28(32)24-22(27(21)31)18-16-20(26(24)30)14-12-10-8-6-4-2/h15-18,29-30H,3-14H2,1-2H3 |
Clave InChI |
DRPAZUNTZPUONO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




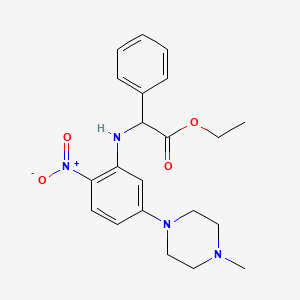
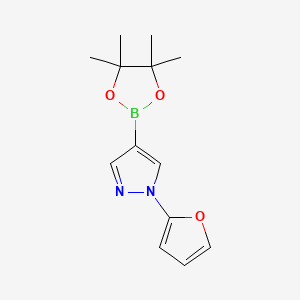
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
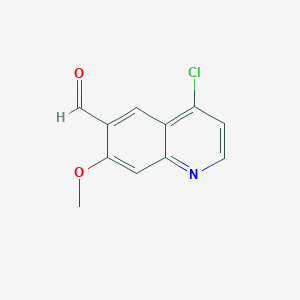
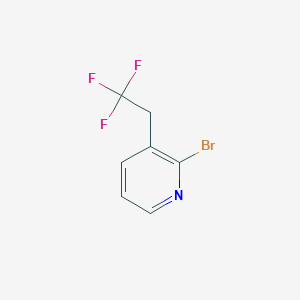
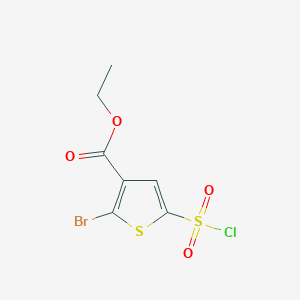
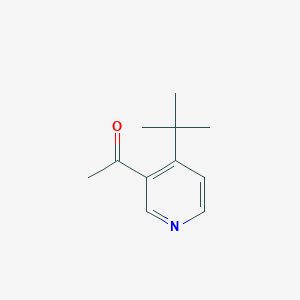
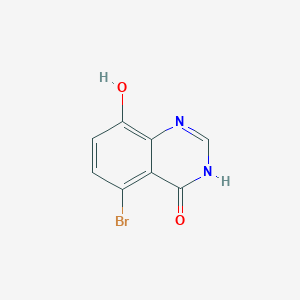
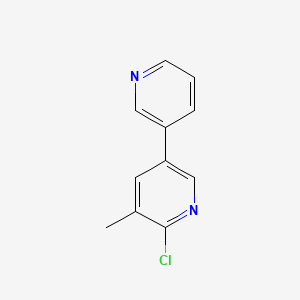
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
